Tetrapropylammonium chloride

Vue d'ensemble

Description

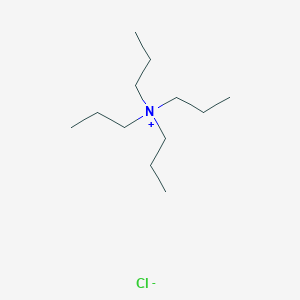

Tetrapropylammonium chloride is a quaternary ammonium salt with the molecular formula C₁₂H₂₈ClN. It is a white crystalline solid that is soluble in water and acetone. This compound is commonly used in various chemical applications due to its ability to act as a phase-transfer catalyst and its role in the synthesis of other chemical compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrapropylammonium chloride can be synthesized through the quaternization of propylamine with propyl chloride. The reaction typically involves the following steps:

- Reaction of Propylamine with Propyl Chloride:

- Reaction Equation:

C₃H₇NH₂ + 4C₃H₇Cl → (C₃H₇)₄NCl + 3HCl

Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions.

Temperature: The reaction is usually conducted at room temperature.

Solvent: Anhydrous solvents such as acetonitrile or acetone are commonly used.

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrapropylammonium chloride undergoes various chemical reactions, including:

- Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

- Oxidation and Reduction Reactions: this compound can be involved in redox reactions, although it is more commonly used as a phase-transfer catalyst in these processes.

Common Reagents and Conditions:

- Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

- Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products:

- Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can produce tetrapropylammonium hydroxide.

- Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Biochemical Applications

Protein Stability Studies

TPACl has been shown to affect the conformational stability of peptides and proteins. A study demonstrated that aqueous solutions of TPACl destabilize the folded conformation of tryptophan-containing peptides. The mechanism involves the solvent-excluded volume effect, which diminishes in the presence of TPACl due to its large ion size and weak interaction with water molecules. This finding suggests that TPACl can be used to modulate protein folding and stability in biochemical research .

Material Science

Polymer Composites

TPACl is utilized in the development of polymer composites, particularly in enhancing the properties of poly(lactic acid) (PLA) and poly(ethylene glycol) (PEG) nanofibers. Research indicates that adding TPACl to PLA-PEG mixtures significantly reduces bead formation during fiber production, resulting in smoother and more homogeneous nonwoven networks. The optimal formulation identified was PLA-5TCL-PEG, which exhibited a maximum liquid absorption capacity increase of 150% compared to PLA-PEG alone. This composite also showed a Young's modulus value of 12.97 MPa, indicating improved mechanical properties suitable for biomedical applications such as wound dressings .

Nanotechnology

Wound Dressing Development

The incorporation of TPACl in nanofiber structures has been investigated for its potential use in wound dressings. In vitro studies on fibroblast cell lines revealed high cell viability (up to 133.27%) when using PLA-TCL-PEG nonwoven webs, suggesting excellent biocompatibility. Furthermore, these nanofibers demonstrated effective moisture retention and fluid absorption capabilities, crucial for maintaining a conducive environment for wound healing .

Data Table: Properties of TPACl-Enhanced Nanofibers

| Property | PLA-PEG (Control) | PLA-5TCL-PEG (Experimental) |

|---|---|---|

| Liquid Absorption Capacity | Baseline | +150% |

| Young's Modulus (MPa) | Not specified | 12.97 |

| Cell Viability (%) | Not specified | 133.27 |

| Antibacterial Activity | Yes | No |

Mécanisme D'action

The mechanism of action of tetrapropylammonium chloride involves its interaction with molecular targets such as ion channels and biological membranes. The compound can accumulate around aromatic residues in proteins, disrupting native hydrophobic interactions and promoting structural changes such as α-helix formation in certain peptides. This behavior is similar to that of ionic micelles, which can alter protein stability and function .

Comparaison Avec Des Composés Similaires

- Tetramethylammonium chloride

- Tetraethylammonium chloride

- Tetrabutylammonium chloride

Comparison: Tetrapropylammonium chloride is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological systems. Compared to tetramethylammonium chloride and tetraethylammonium chloride, this compound has longer alkyl chains, resulting in different physicochemical properties and applications. Tetrabutylammonium chloride, with even longer alkyl chains, exhibits distinct behavior in phase-transfer catalysis and other chemical processes .

Activité Biologique

Tetrapropylammonium chloride (TPACl) is a quaternary ammonium compound that has garnered attention for its unique biological activities, particularly in the context of protein stability and ion transport mechanisms. This article reviews the biological activity of TPACl, focusing on its effects on protein denaturation, interactions with membrane proteins, and implications for therapeutic applications.

- Molecular Formula : CHClN

- Molecular Weight : 221.81 g/mol

- Melting Point : 240-242 °C

- Density : Not specified

1. Protein Denaturation

TPACl has been shown to destabilize the native state of globular proteins. Research indicates that TPACl affects the stability of proteins by interacting with their folded conformations, leading to denaturation. This destabilization is primarily due to the large size of TPA ions, which reduces the solvent-excluded volume effect critical for maintaining protein structure. Specifically, studies have demonstrated that aqueous solutions containing TPACl can significantly disrupt the folded state of proteins like Trp-peptides .

Table 1: Effects of TPACl on Protein Stability

| Concentration (M) | Effect on Protein Stability |

|---|---|

| 0.5 | Minimal destabilization |

| 1.0 | Moderate destabilization |

| 2.0 | Significant destabilization |

2. Interaction with Aromatic Residues

TPACl exhibits a preferential accumulation around aromatic residues in proteins, enhancing specific interactions that can lead to structural changes. Unlike guanidinium ions, TPACl can aggregate at concentrations around 1.3 M, forming clusters that mimic micellar structures. This aggregation can disrupt native hydrophobic interactions while promoting α-helix formation in certain peptides .

Case Study: Interaction with Trp CN

In a study examining the interaction of TPACl with tryptophan-containing peptides, it was found that TPACl significantly increased fluorescence intensity compared to guanidinium chloride, indicating a stronger interaction with tryptophan side chains and suggesting a dehydration effect that enhances peptide stability .

Inhibition of Ion Transport Mechanisms

TPACl has been identified as a mixed-type inhibitor of the Na-K pump, an essential membrane protein involved in maintaining cellular ion balance. The kinetics of this inhibition suggest that TPACl interacts with both potassium and sodium binding sites within the pump, potentially altering its activity and affecting cellular ion homeostasis .

Table 2: Kinetic Parameters for Na-K Pump Inhibition by TPACl

| Parameter | Value |

|---|---|

| Inhibition Type | Mixed-type |

| K (Na) | Specific value not disclosed |

| K (K) | Specific value not disclosed |

Implications for Therapeutic Applications

The unique properties of TPACl suggest potential therapeutic applications in modulating protein function and stability. Its ability to selectively interact with aromatic residues may be harnessed in drug design, particularly for targeting proteins involved in diseases related to misfolding or aggregation.

Propriétés

IUPAC Name |

tetrapropylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.ClH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEVECUEMUUFKM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884190 | |

| Record name | Tetrapropylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Tetrapropylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5810-42-4 | |

| Record name | Tetrapropylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5810-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005810424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrapropylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.